molecular formula C11H9ClN4O3S B5521957 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide

Cat. No. B5521957
M. Wt: 312.73 g/mol
InChI Key: DUENIGWFWIKFOX-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide is a bioactive compound with potential applications in various domains due to its unique chemical structure and properties. The compound is characterized by the presence of a thiadiazole ring, which is known for its biological activity, combined with nitro and chloro substituents that further modify its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions that may include ring-opening of thiadiazole derivatives, formation of thioketene intermediates, and subsequent reactions with amines to yield the desired product. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce thioketene intermediates that react with secondary amines, forming N,N-dialkylthioacetamides which can undergo intramolecular cyclization via nucleophilic substitution to afford various heterocyclic compounds (Androsov, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide can be analyzed through various spectroscopic methods, including NMR, MS, IR, and X-ray diffraction. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's chemical behavior (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide may include nucleophilic substitution, reduction of nitro groups, and cyclization reactions. These reactions can modify the compound's chemical structure, leading to new compounds with potentially different physical and chemical properties. The reactivity of such compounds is significantly influenced by the presence of electron-withdrawing and electron-donating groups, which can affect their reductive behavior and interaction with nucleophiles (Palmer et al., 1996).

Scientific Research Applications

Development of Quality Control Methods

The development of quality control methods for promising anticonvulsant derivatives of 1,3,4-thiadiazole, including substances with structures similar to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide, has been explored. These substances have shown high anticonvulsive activity, with efforts focused on identification, determination of impurities, and quantitative determination to standardize the substance for medical applications. Techniques such as IR, UV, and 1H NMR spectroscopy, along with thin-layer chromatography, have been employed to study the physical-chemical properties, spectral characteristics, and to develop methods for chemical identification and quantitative determination (I. Sych et al., 2018).

Hypoxia-Selective Antitumor Agents

Research into regioisomers of hypoxia-selective cytotoxins, which are structurally related to the compound , has demonstrated the potential for designing novel antitumor agents. These studies have identified compounds with significant hypoxic cell cytotoxicity, highlighting their potential in targeting hypoxic tumor cells, a common feature of solid tumors. The findings provide insight into the design of compounds with enhanced selectivity and efficacy in cancer treatment (B. Palmer et al., 1996).

Physico-Chemical Study for Drug Development

A physico-chemical study of bioactive compounds structurally similar to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide has provided novel experimental data crucial for drug development. This includes measurements of saturated vapor pressure, solubility in various solvents, and distribution coefficients, essential for understanding the compound's behavior in biological systems and for the formulation of effective pharmaceuticals (M. Ol’khovich et al., 2017).

Exploring Halogen Bonds in Crystal Engineering

The study of halogen bonds in the context of crystal engineering, with molecules similar to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide, has revealed their significance in the design and stabilization of crystal structures. This research underscores the versatility of molecular salts/cocrystals in pharmaceutical design, emphasizing the role of halogen bonds alongside hydrogen bonds in developing new material properties and pharmaceutical formulations (Madhavi Oruganti et al., 2017).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of thiadiazole derivatives, which share a core structure with 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide, have been studied. These compounds exhibit potential as antimicrobial agents, with some showing significant activity against specific bacterial and fungal species. This line of research contributes to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (N. Mohammadhosseini et al., 2009).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It has a GHS07 pictogram and the signal word “Warning” associated with it .

properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S/c1-2-9-14-15-11(20-9)13-10(17)7-5-6(16(18)19)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUENIGWFWIKFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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